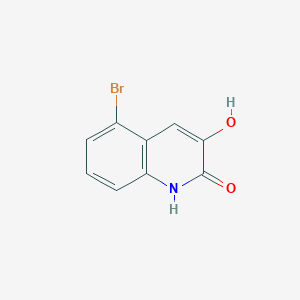

5-Bromo-3-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMNJPQCLAHRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2)O)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857224 | |

| Record name | 5-Bromo-3-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228007-92-8 | |

| Record name | 5-Bromo-3-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Hydroxyquinolin 2 1h One and Its Analogs

General Synthetic Strategies for 3-Hydroxyquinolin-2(1H)-ones

The 3-hydroxyquinolin-2(1H)-one core is a prevalent structural motif in various biologically active compounds. acs.orgnih.govacs.org Its synthesis has been approached through several strategic pathways, including ring expansion, one-pot reactions, and various cyclization methods. acs.orgnih.gov

Ring expansion represents one of the foundational strategies for assembling the quinolinone skeleton. A notable, though sometimes inefficient, method involves the ring expansion of isatins using aryldiazomethanes. acs.org This approach, while conceptually direct, can be hampered by unsatisfactory product yields, which has prompted the exploration of alternative, more efficient synthetic routes. acs.org Another related strategy involves the palladium-catalyzed ring expansion of 3-hydroxyoxindoles to generate 4-quinolones, highlighting the versatility of ring expansion in accessing related heterocyclic systems. nih.gov

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic protocols have been developed. A prominent one-pot strategy for synthesizing 3-hydroxyquinolin-2(1H)-ones starts from readily available N-phenylacetoacetamide derivatives. acs.orgnih.govacs.org This method proceeds through a two-step sequence within a single reaction vessel: an initial α-hydroxylation mediated by a hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate) (PhI(OCOCF₃)₂), followed by an intramolecular condensation promoted by sulfuric acid (H₂SO₄). acs.orgnih.govresearchgate.net The key advantages of this protocol include the accessibility of starting materials, operational simplicity, and the ability to generate a diverse range of substituted quinolinones. acs.org

Another innovative one-pot method involves a four-component Ugi reaction followed by an intramolecular Knoevenagel condensation and hydrolysis. rsc.org This approach allows for the divergent synthesis of multisubstituted quinolin-2(1H)-ones from 2-acylanilines, aldehydes, isocyanides, and a sulfonium (B1226848) bromide, demonstrating the power of multicomponent reactions in rapidly building molecular complexity. rsc.org

Table 1: Comparison of One-Pot Synthetic Protocols for 3-Hydroxyquinolin-2(1H)-ones

| Method | Starting Materials | Key Reagents | Key Steps | Reference(s) |

|---|---|---|---|---|

| Hydroxylation/Condensation | N-phenylacetoacetamides | PhI(OCOCF₃)₂, H₂SO₄ | α-hydroxylation, Dehydrative cyclization | acs.org, nih.gov, researchgate.net |

| Ugi/Knoevenagel | 2-acylanilines, Aldehydes, Isocyanides, (Carboxymethyl)(dimethyl)sulfonium bromides | DBU | Ugi four-component reaction, Intramolecular Knoevenagel condensation | rsc.org |

Intramolecular cyclization is the cornerstone of most quinolinone syntheses. In the one-pot protocol starting from N-phenylacetoacetamides, the critical step is the H₂SO₄-promoted dehydrative cyclization. acs.orgresearchgate.net The α-hydroxylated intermediate generated in the first step undergoes an acid-catalyzed intramolecular condensation to form the heterocyclic ring. acs.orgnih.gov This cyclization has proven to be tolerant of various substituents on the benzene (B151609) ring, making it a versatile tool for creating a library of analogs. acs.org

Similarly, microwave-assisted synthesis from aniline (B41778) derivatives and malonic acid or its esters represents another effective cyclization strategy. mdpi.com The Betti reaction, a multicomponent condensation, has also been employed to synthesize functionalized 8-hydroxyquinolines, which can serve as precursors for more complex quinoline (B57606) derivatives. rsc.org These varied cyclization tactics underscore the flexibility chemists have in constructing the fundamental quinolinone scaffold.

Targeted Bromination and Other Halogenation Methods for Quinolinone Scaffolds

Halogenation, particularly bromination, is a critical transformation for functionalizing the quinolinone scaffold, providing synthetic handles for further modifications, such as cross-coupling reactions. rsc.orgresearchgate.net The synthesis of 5-Bromo-3-hydroxyquinolin-2(1H)-one relies on the regioselective introduction of a bromine atom onto the benzene portion of the molecule.

The position of bromination on the quinoline or quinolinone ring is heavily influenced by the directing effects of existing substituents. nuph.edu.uaresearchgate.net For 8-substituted quinolines, activating groups such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) direct electrophilic bromination primarily to the C5 and C7 positions. researchgate.netresearchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) often yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending on the reaction conditions. researchgate.netacgpubs.org In contrast, 8-methoxyquinoline (B1362559) can be regioselectively brominated at the C5 position. researchgate.net

The use of N-bromosuccinimide (NBS) is a common method for achieving controlled bromination. rsc.orgnuph.edu.ua In the synthesis of 5-bromoisoquinoline, a related heterocycle, the use of NBS in concentrated sulfuric acid at very low temperatures (−25°C to −18°C) is crucial for achieving the desired regioselectivity. orgsyn.org For the quinolinone scaffold, modern approaches like C-H activation, often using the N-oxide as an internal directing group, have emerged as powerful strategies for achieving high regioselectivity at positions that are otherwise difficult to functionalize. researchgate.netmdpi.comnih.gov

Reaction conditions play a pivotal role in determining the outcome of bromination reactions on quinolinone scaffolds. Key variables include the choice of brominating agent, solvent, temperature, and the stoichiometry of the reagents. nuph.edu.uaresearchgate.netnih.gov

Brominating Agent: Studies comparing molecular bromine (Br₂) and N-bromosuccinimide (NBS) have shown differences in reactivity and product distribution. nuph.edu.uanih.gov For example, in the bromination of the quinoline alkaloid haplophyllidine, using Br₂ in chloroform (B151607) favored one cyclized product, whereas NBS in the same solvent gave a mixture of several bromo-derivatives. nih.gov

Solvent and Temperature: The choice of solvent can significantly affect the reaction. The bromination of 8-hydroxyquinoline with varying equivalents of bromine in different solvents (e.g., acetic acid, methanol, acetonitrile) leads to different ratios of mono- and di-brominated products. researchgate.netacgpubs.org Temperature is also a critical parameter; low temperatures are often employed to control the reactivity of the brominating agent and enhance selectivity. orgsyn.org

Stoichiometry: The number of equivalents of the brominating agent is a straightforward way to control the degree of halogenation. For instance, reacting 8-hydroxyquinoline with approximately one equivalent of bromine tends to produce a mixture of mono-bromo isomers, while using two or more equivalents leads to the formation of the 5,7-dibromo-8-hydroxyquinoline as the major product. researchgate.net

Table 2: Effect of Reaction Conditions on the Bromination of Substituted Quinolines

| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature | Major Product(s) | Reference(s) |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (2.1 eq) | Acetonitrile | 0°C | 5,7-Dibromo-8-hydroxyquinoline | researchgate.net, acgpubs.org |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | Carbon Tetrachloride | 24°C | 5-Bromo-8-methoxyquinoline | researchgate.net |

| Isoquinoline | NBS (1.1 eq) | H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | orgsyn.org |

| Haplophyllidine | Br₂ | Chloroform | Not specified | Product 3 (Cyclized) | nih.gov |

| Haplophyllidine | NBS | Chloroform | Not specified | Products 3 and 5 (Bromo-derivatives) | nih.gov |

Derivatization and Structural Modification Strategies for this compound

The nitrogen atom at the N-1 position of the quinolinone ring is a common site for derivatization. Alkylation and arylation reactions at this position are frequently employed to introduce a wide range of substituents. These modifications can significantly impact the molecule's physical, chemical, and biological properties. For instance, N-alkylation can enhance lipophilicity, which may influence cell permeability. The introduction of various alkyl or aryl groups can also create new steric and electronic environments around the molecule, potentially leading to altered reactivity and target interactions.

The carbonyl group at the C-2 position is a key functional feature of the quinolinone core. While it is generally stable, it can undergo certain transformations. For example, reduction of the carbonyl group can lead to the corresponding 2-hydroxyquinoline (B72897) derivative. Furthermore, under specific conditions, the lactam (amide) functionality of the quinolinone ring can be cleaved. More drastic transformations can convert the 2-quinolone to a quinoline, fundamentally altering the heterocyclic core. organic-chemistry.org Such modifications can dramatically change the planarity and electronic distribution of the molecule.

The C-4 position of the 3-hydroxy-2-quinolone scaffold is susceptible to the introduction of various functional groups. One notable method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C-4 position. jk-sci.comniscpr.res.inwikipedia.orgorganic-chemistry.org This reaction typically uses a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, an electrophilic iminium species. jk-sci.comwikipedia.org This electrophile then attacks the electron-rich quinolinone ring, leading to formylation. The introduction of a formyl group at C-4 opens up a plethora of possibilities for further derivatization, such as conversion to oximes, hydrazones, or carboxylic acids, thereby allowing for the creation of a diverse library of compounds.

Table 1: Vilsmeier-Haack Reaction for C-4 Formylation

| Reactant | Reagents | Product | Notes |

| Electron-rich arene (e.g., this compound) | DMF, POCl₃, H₂O | 4-Formyl-5-bromo-3-hydroxyquinolin-2(1H)-one | The reaction proceeds via an electrophilic aromatic substitution mechanism. jk-sci.comwikipedia.org |

The bromine atom at the C-5 position serves as a versatile handle for introducing aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. wikipedia.orgnih.govharvard.edu This reaction involves the coupling of the bromo-quinolinone with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.govnih.gov The Suzuki reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govnih.gov This allows for the systematic exploration of the structure-activity relationship by introducing diverse aromatic systems at the C-5 position. The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 2: Suzuki Coupling Reaction at C-5 Position

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl-3-hydroxyquinolin-2(1H)-one |

The position of the halogen atom on the benzenic moiety significantly influences the reactivity of the quinolinone ring system. Halogens are generally deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. youtube.com However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. In the context of nucleophilic aromatic substitution (SNA), the presence of electron-withdrawing groups, including halogens, can activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The reactivity of a bromo-substituted quinolinone in reactions like the Suzuki coupling can also be influenced by the position of the bromine atom. The electronic environment and steric hindrance around the C-Br bond will affect the rate of oxidative addition to the palladium catalyst. For instance, a bromine atom at C-5 may exhibit different reactivity compared to a bromine atom at C-6, C-7, or C-8 due to differences in the electronic influence of the fused heterocyclic ring and potential steric interactions with neighboring substituents. Studies on related halogenated quinoline systems have shown that the substitution pattern can have a notable impact on their chemical and biological properties. acs.org

Alterations to the Benzenic Moiety (C-5 to C-8 Positions)

Chemical Reactivity and Stability Investigations Pertinent to this compound

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich aromatic ring, the nucleophilic hydroxyl group, the amide functionality within the heterocyclic ring, and the reactive carbon-bromine bond.

General Reactivity: The 3-hydroxyquinolin-2(1H)-one core can exhibit tautomerism, existing in equilibrium with its 2,3-dione form. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The electron-donating nature of the hydroxyl and amino groups activates the aromatic ring towards electrophilic substitution. However, the presence of the bromine atom at the C5-position can influence the regioselectivity of further substitutions. The carbon-bromine bond is susceptible to cleavage and can participate in various cross-coupling reactions, making it a valuable handle for further molecular elaboration.

Reactions of Analogs: While specific reactivity studies on this compound are not extensively documented, the chemical behavior of analogous compounds provides significant insights. For instance, 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives are known to undergo various transformations. Bromination of these analogs with N-bromosuccinimide (NBS) in carbon tetrachloride has been reported to yield 3-(bromoacetyl) derivatives. researchgate.net Furthermore, palladium-catalyzed C-H functionalization reactions of 3-bromoquinolin-2(1H)-ones with various azoles have been successfully employed to synthesize 3-(heteroaryl)quinolin-2(1H)-ones, demonstrating the utility of the C-Br bond in cross-coupling reactions. nih.gov

Table 1: Examples of Reactions on Analogous Quinolone Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Selenium dioxide | α-Keto acid derivative | 94% | researchgate.net |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-ones | Concentrated sulfuric acid | 4-Hydroxy-N-substituted-quinolin-2(1H)-ones | - | researchgate.net |

| 3-Bromoquinolin-2(1H)-ones | Azoles, Pd(OAc)₂, CuI, PPh₃, LiOtBu, 1,4-dioxane | 3-(Heteroaryl)quinolin-2(1H)-ones | Good to excellent | nih.gov |

Molecular Mechanisms and Biological Activities of 5 Bromo 3 Hydroxyquinolin 2 1h One Derivatives

Anti-Cancer Research Applications and Mechanistic Studies

Derivatives of 5-Bromo-3-hydroxyquinolin-2(1H)-one have demonstrated notable potential in anti-cancer research, attributable to their diverse mechanisms of action that disrupt cancer cell proliferation and survival. These mechanisms include the inhibition of critical cellular enzymes, induction of programmed cell death, and modulation of pathways essential for tumor growth and metastasis.

Inhibition of Kinases

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Certain derivatives of 3-anilino-quinolin-2(1H)-one have been investigated as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a key component of the PI3K/Akt signaling pathway that is frequently activated in many human cancers. nih.gov A series of substituted 3-anilino-quinolin-2(1H)-ones were synthesized and screened against the isolated PDK1 enzyme, revealing modest inhibitory activity. nih.gov The synthetic strategy involved a Buchwald-Hartwig cross-coupling of various 3-bromo-6-substituted-quinolin-2(1H)-ones with functionalized anilines, allowing for the creation of a library of novel inhibitors. nih.gov

In a different approach, researchers have explored the impact of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole on PIM-1 kinase, another important target in cancer therapy. mdpi.com One such derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, demonstrated the ability to inhibit PIM-1 kinase intracellularly, leading to pro-apoptotic activity in acute lymphoblastic leukemia and breast cancer cells. mdpi.com

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. nih.gov Their inhibition can lead to DNA damage and ultimately, cell death, making them attractive targets for anti-cancer drugs. nih.gov While direct studies on this compound as a topoisomerase inhibitor are limited, research on structurally related compounds provides valuable insights. For instance, various terbenzimidazole derivatives, which share a heterocyclic core, have been identified as potent topoisomerase I poisons. nih.gov Structure-activity relationship studies of these compounds have shown that lipophilic substituents at the 5-position can enhance cytotoxicity. nih.gov This suggests that the bromo-substituent in this compound could play a role in its potential topoisomerase-inhibiting activity. Further research into this specific quinoline (B57606) derivative is warranted to explore this mechanistic possibility.

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Models

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Derivatives of this compound have shown promise in this area. Studies on related quinoline derivatives indicate that they can induce apoptosis through the mitochondrial pathway. This involves an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.

For example, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which contain a bromo-substituted core, demonstrated that these compounds can induce cell cycle arrest and apoptosis in breast cancer cell lines (MCF-7). mdpi.comnih.gov Specifically, compound 7d from this series caused a significant increase in the sub-G1 phase cell population and arrested the cell cycle at the G2/M phase. mdpi.com The apoptotic mechanism was further elucidated by observing the modulation of the Bcl-2 protein family, with an inhibition of the anti-apoptotic Bcl-2 and activation of the pro-apoptotic Bax proteins. nih.gov

Similarly, derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells. semanticscholar.org Furthermore, 5-ene-4-thiazolidinone derivatives have been reported to induce mitochondria-dependent apoptosis and cause G0/G1 arrest in leukemia cells. nih.gov These findings in structurally related compounds underscore the potential of this compound derivatives to function as effective pro-apoptotic and cell cycle-modulating agents in cancer therapy.

Table 1: Effects of Selected Compounds on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 | G2/M phase arrest, increased sub-G1 population | mdpi.com |

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative 1d | HCT116 | S-phase cell cycle arrest, apoptosis induction | semanticscholar.org |

Modulation of Cellular Pathways (e.g., Angiogenesis, Cell Migration)

Angiogenesis, the formation of new blood vessels, and cell migration are critical processes for tumor growth and metastasis. mdpi.combiorxiv.org Targeting these pathways is a key strategy in cancer treatment. Research into compounds structurally related to this compound has revealed significant anti-angiogenic and anti-migratory properties.

For instance, a 2-bromo-2',5'-dihydroxychalcone analogue, AH9 , was found to inhibit endothelial cell migration. biorxiv.org Mechanistic studies showed that this compound exerts its effect by inhibiting the VEGF-induced MAPK/ERK pathway, a critical signaling cascade in angiogenesis. biorxiv.orgbiorxiv.org

Another study on a 5-bromo-1H-indole derivative, 4-[2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide], demonstrated significant anti-angiogenic activity in a rat aorta ring assay. nih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Similarly, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed notable anti-angiogenic activity and anti-proliferative effects on HUVEC cells. nih.gov

The inhibition of VEGFR-2, a key receptor in the VEGF signaling pathway, is another important anti-angiogenic mechanism. mdpi.com Derivatives of 1-benzyl-5-bromoindolin-2-one have demonstrated potent inhibitory effects against VEGFR-2, highlighting the potential of bromo-substituted heterocyclic compounds in targeting angiogenesis. mdpi.com

Table 2: Anti-Angiogenic and Anti-Migratory Activities of Related Compounds

| Compound/Derivative | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| 2-bromo-2',5'-dihydroxychalcone (AH9 ) | Scratch Assay, Western Blot | Inhibited endothelial migration via VEGF-induced ERK 1/2 phosphorylation | biorxiv.org |

| 4-[2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide] | Rat Aorta Ring Assay, HUVEC proliferation | Significant anti-angiogenic activity, inhibited HUVEC proliferation | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Ring Assay, HUVEC proliferation | Notable anti-angiogenic and anti-proliferative effects | nih.gov |

Antiviral Research Focus and Associated Mechanisms

In addition to their anti-cancer properties, derivatives of this compound have garnered attention for their potential as antiviral agents, particularly against the influenza A virus.

Influenza A Endonuclease Inhibition and Metal Chelation

The influenza A virus polymerase contains an endonuclease domain that is essential for viral replication, a process known as "cap-snatching". nih.govplos.org This endonuclease is a metalloenzyme, typically containing two metal ions (such as Mn²⁺ or Mg²⁺) in its active site, which are critical for its catalytic function. unipr.it Consequently, compounds that can chelate these metal ions are promising candidates for influenza A inhibitors.

Research has led to the development of a series of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of the influenza A endonuclease. nih.gov The design of these compounds was guided by the discovery that 5-chloro-3-hydroxypyridin-2(1H)-one acts as a bimetal chelating ligand in the enzyme's active site. nih.gov Several monobrominated 3-hydroxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their inhibitory activity. nih.gov While the initial monobromo derivatives themselves showed IC₅₀ values greater than 10 µM, they served as important scaffolds for further development. nih.gov For instance, Suzuki-coupling of these brominated derivatives with p-fluorophenylboronic acid yielded more potent inhibitors. nih.gov

An X-ray crystal structure of a related compound, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with the influenza endonuclease confirmed that it chelates the two metal ions at the active site. nih.gov This provides strong evidence for the metal-chelating mechanism of action for this class of compounds. The development of these quinolinone-based inhibitors represents a promising avenue for new anti-influenza therapeutics that target a different viral component than existing drugs like adamantanes and neuraminidase inhibitors. nih.gov

HIV-1 Reverse Transcriptase Associated RNase H Inhibition

The Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is essential for viral replication, making it a critical, yet unexploited, drug target. nih.govmdpi.com Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as a promising class of inhibitors that target the RNase H active site. nih.govnih.gov These compounds are believed to exert their inhibitory effect by chelating the two divalent metal ions, typically Mg²⁺, which are essential cofactors for the enzyme's catalytic activity. nih.govresearchgate.net This mechanism is shared by other classes of RNase H inhibitors. researchgate.netnih.gov

A study involving a series of 3-hydroxyquinolin-2(1H)-one derivatives, which included modifications at the 4-position with ester and amide groups, demonstrated selective inhibition of HIV-1 RNase H. nih.govkuleuven.be Most of the synthesized compounds showed inhibitory properties in the 10–20 μM range against the RNase H function, without affecting the DNA polymerase activity of reverse transcriptase or the integrase enzyme. nih.gov However, the therapeutic potential of these specific derivatives was limited by high cellular cytotoxicity. nih.govkuleuven.be The ability of these compounds to coordinate with Mg²⁺ ions, a key feature for binding to the RNase H catalytic pocket, was supported by UV-visible spectroscopy experiments. researchgate.net

The development of inhibitors for the RNase H domain is a significant area of research because none of the currently approved antiretroviral drugs target this specific enzymatic function. nih.govnih.gov This makes RNase H an attractive target for developing new classes of inhibitors that could be effective against drug-resistant HIV strains. nih.gov The 3-hydroxyquinolin-2(1H)-one scaffold, with its characteristic three-oxygen pharmacophore, is well-suited for chelating the metal ions in the enzyme's active site, a mechanism consistent with observed inhibitory activity. nih.gov

Inhibition of Viral Replication Enzymes

Beyond HIV, the 3-hydroxyquinolin-2(1H)-one scaffold has been investigated for its inhibitory effects on other viral replication enzymes. Notably, derivatives of this class have been synthesized and evaluated as inhibitors of the endonuclease of the 2009 pandemic H1N1 influenza A virus. nih.gov The viral endonuclease is a component of the RNA-dependent RNA polymerase (RdRP) complex and is crucial for "cap-snatching," a process the virus uses to initiate transcription of its own genome. nih.govnih.gov

In one study, all five monobrominated isomers of 3-hydroxyquinolin-2(1H)-one, including the 5-bromo derivative, were synthesized. nih.gov These compounds, along with their corresponding p-fluorophenyl derivatives, were tested for their ability to inhibit the influenza A endonuclease. The results indicated that substitutions at the 6- and 7-positions of the quinolinone ring could provide a useful scaffold for developing endonuclease inhibitors. nih.gov An X-ray crystal structure of a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one derivative complexed with the influenza endonuclease confirmed that the molecule chelates the two metal ions present in the enzyme's active site. nih.gov While the IC₅₀ values for the initial set of compounds were greater than 10 μM, these findings suggest a promising avenue for designing more potent inhibitors. nih.gov

The inhibition of viral polymerases is a well-established strategy for antiviral drug development. mdpi.com For instance, isatin-based compounds, which share some structural similarities with the quinolinone core, have been identified as dual inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT. plos.orgmdpi.com This dual-action mechanism, which involves allosteric binding sites in both the polymerase and RNase H domains, presents an appealing strategy for overcoming drug resistance. plos.org

Table 1: Antiviral Enzyme Inhibition by 3-Hydroxyquinolin-2(1H)-one Derivatives

| Compound Class | Target Enzyme | Virus | Inhibition Data | Reference |

|---|---|---|---|---|

| 3-Hydroxyquinolin-2(1H)-one derivatives | HIV-1 Reverse Transcriptase RNase H | HIV-1 | IC₅₀: 10-20 μM | nih.gov |

| Monobrominated 3-hydroxyquinolin-2(1H)-ones | Influenza A Endonuclease | H1N1 Influenza A | IC₅₀ > 10 μM | nih.gov |

| (Z)-4-(2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)thiazol-4-yl)benzonitrile (RMNC6) | HIV-1 RT RNase H | HIV-1 Group M | IC₅₀: 1.4 μM | plos.org |

| (Z)-4-(2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)thiazol-4-yl)benzonitrile (RMNC6) | HIV-1 RT DNA Polymerase | HIV-1 Group M | IC₅₀: 9.8 μM | plos.org |

Antimicrobial Research, Including Antibacterial and Antifungal Activities

Derivatives of the this compound scaffold are being explored for their potential as antimicrobial agents, targeting both bacteria and fungi.

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and the production of virulence factors. Disrupting QS is a promising anti-pathogenic strategy that may reduce the risk of developing resistance compared to traditional bactericidal or bacteriostatic antibiotics. The 3-hydroxy-2-quinolone scaffold has been identified as a potential inhibitor of QS systems in pathogenic bacteria.

Inhibition of Microbial Growth (In Vitro Studies)

Several studies have evaluated the direct antimicrobial activity of this compound and its derivatives against a range of microbial pathogens. These in vitro studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broad-spectrum activity of these compounds is often assessed against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The structural modifications on the quinolinone ring system play a crucial role in determining the potency and spectrum of their antimicrobial activity.

Antiprotozoal Research, Including Antimalarial and Antileishmanial Properties

Protozoal diseases like malaria and leishmaniasis continue to pose a significant global health burden. The emergence of drug-resistant strains of parasites necessitates the discovery of new therapeutic agents with novel mechanisms of action. The this compound scaffold has shown promise in this area, with derivatives exhibiting activity against Plasmodium and Leishmania species. The mechanism of action is often linked to the inhibition of essential parasitic enzymes or disruption of critical metabolic pathways. Research in this field focuses on structure-activity relationship (SAR) studies to optimize the antiprotozoal potency of these compounds while minimizing toxicity to human cells.

Enzyme Inhibition Studies (Beyond Antiviral/Anticancer Contexts)

The inhibitory potential of this compound derivatives extends beyond their applications in antiviral and anticancer research. The core scaffold is capable of interacting with the active sites of various enzymes, often through metal chelation or other specific binding interactions. This has led to their investigation as inhibitors of enzymes involved in a range of other pathological conditions. These studies are crucial for understanding the broader pharmacological profile of this class of compounds and for identifying new therapeutic opportunities. The versatility of the 3-hydroxyquinolin-2(1H)-one structure allows for a wide range of chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitors are of great interest to the cosmetic and medical industries for treating skin hyperpigmentation disorders. nih.govnih.gov

Recent research has identified the 3-hydroxyquinolin-2(1H)-one scaffold as a promising lead for novel tyrosinase inhibitors, inspired by the known activity of the structurally related compound, 3-hydroxycoumarin. A 2024 study synthesized and evaluated a series of 3-hydroxyquinolin-2(1H)-one derivatives against tyrosinase from Agaricus bisporus (abTYR). The results demonstrated that four of the synthesized derivatives were potent inhibitors of the enzyme. nih.gov The most effective derivative exhibited an IC₅₀ value of 2.52 μM, showing significant potency. nih.gov For comparison, the standard reference inhibitors thiamidol and kojic acid displayed IC₅₀ values of 0.130 μM and 26.4 μM, respectively, under the same conditions. nih.gov

Structure-activity relationship (SAR) analyses from studies on other classes of inhibitors have shown that halogen substitution can be crucial for activity. For instance, in one series of tyrosinase inhibitors, the substitution of a bromine atom at the 3-position or at both the 3- and 5-positions was found to be associated with potent enzymatic inhibition. nih.gov These findings suggest that the 3-hydroxyquinolin-2(1H)-one class of compounds represents a strong starting point for the design of new tyrosinase inhibitors for cosmeceutical applications. nih.gov

| Compound/Reference | Target Enzyme | IC₅₀ (μM) |

| Most Potent 3-Hydroxyquinolin-2(1H)-one Derivative | abTYR | 2.52 |

| Thiamidol (Reference) | abTYR | 0.130 |

| Kojic Acid (Reference) | abTYR | 26.4 |

| Data sourced from a 2024 study on 3-hydroxyquinolin-2(1H)-one derivatives. nih.gov |

Human Phenylalanine Hydroxylase Modulation

Human phenylalanine hydroxylase (hPAH) is a critical enzyme in the metabolism of phenylalanine. nih.gov Deficient hPAH activity, often caused by protein misfolding, leads to the genetic disorder phenylketonuria (PKU). mdpi.comnih.gov A key therapeutic strategy for PKU involves the use of small molecules that can stabilize the hPAH protein structure and/or protect its enzymatic activity. mdpi.comnih.gov

Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as effective protectors of hPAH. mdpi.comnih.gov The mechanism of action involves the interaction of the quinolinone scaffold with the enzyme's active site. Electron paramagnetic resonance spectroscopy has shown that these compounds affect the coordination of the non-heme ferric iron center, a crucial component for the enzyme's catalytic function. mdpi.comnih.gov Furthermore, these stabilizing compounds can be displaced by the natural substrate, L-phenylalanine, indicating a competitive or related interaction at the active site. mdpi.comnih.gov This modulation has been observed to functionally stabilize hPAH, preserving its activity in both purified recombinant protein and cellular models. mdpi.comnih.gov While specific studies on the 5-bromo derivative's effect on hPAH are not detailed, the synthesis of all five monobrominated isomers of 3-hydroxyquinolin-2(1H)-one, including the 5-bromo variant, has been accomplished for the evaluation of other enzyme inhibitions, such as influenza endonuclease. nih.govnih.gov

α-Amylase and α-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase play a crucial role in managing type 2 diabetes by slowing the digestion of carbohydrates and reducing postprandial hyperglycemia. nih.govresearchgate.net While direct studies on this compound are limited, research on related quinoline-based scaffolds provides valuable insights.

Studies on quinoline-1,3,4-oxadiazole-1,2,3-triazole hybrids revealed them to be potent, non-competitive inhibitors of α-glucosidase, with IC₅₀ values in the low micromolar range, while showing only moderate α-amylase inhibition. nih.gov In another series of quinoline-based triazole analogs, SAR studies indicated that scaffolds with electron-withdrawing groups, such as a fluoro moiety, demonstrated significant α-amylase inhibition, superior to those bearing bromo or methoxy (B1213986) groups. nih.gov

In a study on a different but related heterocyclic system, 3,3-di(indolyl)indolin-2-ones, the impact of a bromo substituent at the 5-position was evaluated. The compound 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one showed very high α-amylase inhibition (92% at 50 μg/ml) but was one of the less active α-glucosidase inhibitors in its series. nih.gov This suggests that a 5-bromo substitution on a heterocyclic core can be favorable for potent α-amylase inhibition.

| Compound Class | Target Enzyme | Key Finding |

| Quinoline-oxadiazole-triazole hybrids | α-Glucosidase | Potent, non-competitive inhibition (IC₅₀ 15.85 to 63.59 µM). nih.gov |

| Quinoline-oxadiazole-triazole hybrids | α-Amylase | Moderate inhibition. nih.gov |

| 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one | α-Amylase | High inhibition (92% at 50 μg/ml). nih.gov |

| 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one | α-Glucosidase | Lower inhibition compared to other analogs in its series. nih.gov |

Structure-Activity Relationship (SAR) Studies of Brominated 3-Hydroxyquinolin-2(1H)-ones

The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. SAR studies are crucial for optimizing potency and selectivity.

Impact of Halogen Position on Biological Potency

The position of a halogen atom on the quinolinone ring can profoundly affect its biological potency, although the effect varies depending on the specific biological target.

In a study evaluating a series of monobrominated 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of influenza A endonuclease, distinct positional effects were observed. The 6- and 7-bromo isomers were identified as the more active inhibitors within the series. nih.gov Conversely, substitutions at the 4- and 8-positions were associated with a reduction in inhibitory activity. nih.gov This highlights a clear SAR where the placement of the bromine atom on the benzo portion of the quinolinone ring is a key determinant of potency against this specific viral enzyme.

Role of Substituents on Quinolinone Ring for Targeted Activity

Beyond halogenation, the addition of other functional groups at various positions on the quinolinone ring allows for the fine-tuning of biological activity for specific targets.

Position 2: Synthetic modification of the 2-position on halogenated quinolines has been shown to have a significant impact on antibacterial and biofilm-eradicating activities against drug-resistant Gram-positive pathogens. nih.gov Introducing polar appendages at this position can enhance activity against specific strains like S. epidermidis. nih.gov

Position 4: This position is critical for modulating activity against different enzymes. In the context of hPAH modulation, introducing L-Phe-like moieties at C4 was explored to improve selectivity towards the enzyme's catalytic site. mdpi.com For anticancer activity, 4-carboxamide-3-hydroxyquinolin-2(1H)-ones demonstrated superior potency compared to their 4-carboxylate ester counterparts. researchgate.net However, for influenza endonuclease inhibition, the addition of 4-methyl or 4-phenyl groups did not confer any advantage over the unsubstituted parent compound. nih.gov

Position 5: The nature of the substituent at the C5-position can be critical for influencing a molecule's pharmacokinetic properties, such as its ability to penetrate cells and bind to its intended target. researchgate.net

Position 6: For hPAH modulation by 3-hydroxyquinolin-2(1H)-one derivatives, the introduction of electron-withdrawing groups at the C6-position was predicted to increase the acidity of the C3-hydroxyl group, thereby enhancing its ability to coordinate with the catalytic iron center of the enzyme. mdpi.com

These findings collectively demonstrate that the 3-hydroxyquinolin-2(1H)-one scaffold is highly adaptable. By strategically modifying substituents at positions 2, 4, 5, and 6, its biological activity can be directed towards a wide range of targets, from bacterial and viral enzymes to human metabolic enzymes and cancer cells.

Computational and Theoretical Investigations of 5 Bromo 3 Hydroxyquinolin 2 1h One

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound.

For quinoline (B57606) derivatives, including those structurally related to 5-Bromo-3-hydroxyquinolin-2(1H)-one, molecular docking studies have been crucial in elucidating their potential as antibacterial agents. For instance, docking simulations of quinoline derivatives against target proteins from Bacillus subtilis (PDB IDs: 2VAM and 1FSE) have shown favorable binding energies, suggesting a potential mechanism for their observed antibacterial activity. nih.gov In these studies, the interactions often involve hydrogen bonds and hydrophobic contacts, which are key to the stability of the ligand-protein complex. nih.gov

Similarly, docking studies have been employed to investigate fused pyrimidine (B1678525) derivatives as inhibitors of DNA gyrase, a key enzyme in bacterial replication. worldscientific.com These computational analyses help in identifying the most promising compounds for synthesis and further testing. worldscientific.com The binding modes and interaction energies derived from these simulations provide a rational basis for the observed biological activities.

| Target Protein | Organism | PDB ID | Binding Energy (kcal/mol) | Key Interactions |

| Dihydrofolate Reductase | Bacillus subtilis | 2VAM | -4.63 (for a related quinoline derivative) | Hydrogen bonding, Hydrophobic interactions |

| Thymidylate Synthase | Bacillus subtilis | 1FSE | -6.34 (for a related quinoline derivative) | Hydrogen bonding, Hydrophobic interactions |

| DNA Gyrase | Escherichia coli | - | Not specified | Targeting the enzyme's active site |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-target complex over time. These simulations can confirm the stability of binding modes predicted by molecular docking and reveal the flexibility of both the ligand and the protein.

MD simulations of quinoline derivatives complexed with bacterial proteins have demonstrated the stability of these complexes with only slight conformational changes over a 100-nanosecond simulation period. nih.gov This stability is a strong indicator of a persistent inhibitory effect. The analysis of MD trajectories allows for the monitoring of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, providing an average picture of the key binding determinants. nih.gov

In studies of pyrimidine derivatives targeting DNA gyrase, 100-nanosecond MD simulations have supported the initial docking observations, confirming that the designed compounds could indeed target and inhibit the enzyme. worldscientific.com The root-mean-square deviation (RMSD) of the complex is a key parameter analyzed in these simulations; a stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

QSAR studies have been conducted on various quinolone derivatives to elucidate the structural requirements for their antibacterial activity. acs.org These analyses often reveal that specific substitutions on the quinolone scaffold can significantly enhance or diminish biological effects. For example, in a series of 6-aminoquinolones, it was found that a methyl group at the C-8 position, combined with an amino group at C-6, enhanced antibacterial activity, particularly against Gram-positive bacteria. acs.org

The development of QSAR models often involves generating a set of molecular descriptors (physicochemical properties or theoretical molecular descriptors) for a series of compounds and then using statistical methods to build a regression or classification model. wikipedia.org These models, once validated, can be powerful tools in the drug discovery process to prioritize compounds for synthesis and testing. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Optimization

In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicity properties of a compound. This helps in identifying potential liabilities and optimizing the research process by focusing on compounds with favorable drug-like properties.

For quinoline derivatives, ADMET prediction tools like SwissADME and ProTox-II have been used to assess their potential toxicity and pharmacokinetic profiles. nih.gov These predictions can indicate whether a compound is likely to be non-toxic and have minimal adverse effects. nih.gov Properties such as aqueous solubility, blood-brain barrier penetration, and potential for mutagenicity can be evaluated. nih.gov

For instance, predictions for sulfonamide derivatives have been tabulated to show properties like CYP2D6 inhibition, hepatotoxicity, and carcinogenicity, which are critical for assessing the safety profile of a potential drug candidate. nih.gov

| ADMET Property | Predicted Value/Outcome | Significance |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Hepatotoxicity | Low risk | Reduced potential for liver damage |

| Carcinogenicity | Negative | Lower long-term toxicity risk |

| Mutagenicity | Non-mutagen | Reduced risk of genetic damage |

Note: The data in this table is representative of typical in silico predictions for quinoline-like compounds and not specific experimental values for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

The information derived from the electron density function is fundamental to understanding a molecule's ground-state properties. mdpi.com Concepts such as molecular electronegativity and chemical hardness, derived from DFT, help in explaining the principles of chemical reactivity, like the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com

For quinoline derivatives, these calculations can elucidate how substituents, such as the bromo and hydroxyl groups in this compound, influence the electron distribution and, consequently, the molecule's reactivity and interaction with biological targets. The analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's ability to donate or accept electrons in chemical reactions.

Crystallographic and Structural Elucidation in Complex with Biological Targets

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule, including its complexes with biological macromolecules like proteins and DNA. This provides a detailed atomic-level view of the interactions between a ligand and its target.

Crystal structures of quinolone-class drugs complexed with their target enzymes, such as DNA gyrase and topoisomerase IV, have been instrumental in understanding their mechanism of action. nih.gov These structures reveal that the quinolone molecule often intercalates into the DNA at the site of enzyme-induced cleavage and interacts with specific amino acid residues of the enzyme. nih.gov For example, the C-7 ring system of the inhibitor is often seen interacting with the GyrB subunit of DNA gyrase. nih.gov

While a specific crystal structure for this compound in complex with a biological target may not be publicly available, the wealth of structural data on related quinolone inhibitors provides a strong basis for understanding how this compound might bind to its targets. These crystallographic studies are the gold standard for validating the predictions made by computational methods like molecular docking.

Future Research Directions and Translational Potential of 5 Bromo 3 Hydroxyquinolin 2 1h One

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The specific compound, 5-Bromo-3-hydroxyquinolin-2(1H)-one, represents a promising chemical entity for further investigation and development. Future research is poised to expand upon its potential by exploring novel analogs, identifying new biological targets, developing hybrid molecules, overcoming drug resistance, and improving its synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-hydroxyquinolin-2(1H)-one, and how can intermediates be optimized?

- Methodology : Synthesis typically involves bromination of a pre-formed quinolinone scaffold. For example, bromine or bromide reagents can be introduced at the 5-position via electrophilic aromatic substitution. Key intermediates like 3-hydroxyquinolin-2(1H)-one may require protection of the hydroxyl group during bromination to prevent side reactions . Post-synthetic deprotection and purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) are critical. Optimization includes adjusting reaction temperature (e.g., 0–5°C for controlled bromination) and stoichiometry to minimize over-bromination .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., bromine-induced deshielding at C-5) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 228.0 for CHBrNO) .

- X-ray crystallography : If single crystals are obtainable, this resolves tautomeric forms (e.g., lactam vs. lactim) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles, as brominated aromatics may cause skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First-aid measures : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can SAR studies be designed?

- Methodology :

- Target identification : Screen against enzymatic targets (e.g., SIRT1 inhibition, as seen in structurally related dihydroquinazolinones) using fluorescence-based assays .

- Structure-activity relationship (SAR) : Modify the bromine position (e.g., 5- vs. 8-bromo isomers) or introduce substituents (e.g., methyl, fluoro) to assess impact on potency .

- Cellular assays : Evaluate apoptosis induction (e.g., flow cytometry for Annexin V staining) in cancer cell lines .

Q. How can structural modifications enhance the stability or bioavailability of this compound?

- Methodology :

- Prodrug strategies : Acetylate the 3-hydroxy group to improve membrane permeability, with enzymatic hydrolysis in vivo .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals, enhancing solubility .

- Metabolic studies : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated dehalogenation) .

Q. How should researchers address contradictions in reported data (e.g., conflicting biological activity or synthetic yields)?

- Methodology :

- Reproducibility checks : Replicate experiments under identical conditions (e.g., solvent, catalyst) to verify results .

- Meta-analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., HeLa vs. MCF-7 for cytotoxicity) .

- Advanced analytics : Use LC-MS/MS to detect trace impurities that may skew biological readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.